4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features a pyrazolone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both an anilinomethylene group and a pyrazolone ring imparts unique chemical properties to this molecule, making it a subject of extensive research.
Scientific Research Applications
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of aniline with a suitable pyrazolone derivative. One common method includes the reaction of 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aniline in the presence of a catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyrazolone compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(anilinomethylene)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(anilinomethylene)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one
- 4-(anilinomethylene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
4-(anilinomethylene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, the methyl group at the 5-position may influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-methyl-4-(phenyliminomethyl)-1,2-dihydropyrazol-3-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8-10(11(15)14-13-8)7-12-9-5-3-2-4-6-9/h2-7H,1H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXMZOBCMSGXPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C=NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420451 | |
Record name | NSC352718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81905-05-7 | |
Record name | NSC352718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=352718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC352718 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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